(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate
Description
The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate” features a benzotriazinone core linked to a 4-bromobenzoate ester group. Benzotriazinones are heterocyclic systems known for their versatility in medicinal and synthetic chemistry. The 4-bromobenzoate moiety introduces steric bulk and electron-withdrawing properties, which may influence reactivity, stability, and biological activity.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3/c16-11-7-5-10(6-8-11)15(21)22-9-19-14(20)12-3-1-2-4-13(12)17-18-19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCXRBZMBVPLAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazine ring, followed by the introduction of the bromobenzoate ester group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
Industry
Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can participate in hydrogen bonding and π-π interactions, while the bromobenzoate group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Impact : The 4-bromobenzoate group in the target compound differs from sulfonamides (e.g., 5b ) and carboxamides (e.g., 14a ) in electronic and steric effects. Bromine’s electronegativity may enhance stability compared to methoxy or alkyl groups.
- Synthetic Efficiency : Sulfonamide derivatives (e.g., 5a-m ) are synthesized in one step using TCT:DMF adducts , whereas carboxamides require multi-step protocols involving benzotriazole intermediates . The target compound’s esterification route remains less documented but may parallel methanesulfonate derivatization (as in SMDOP) .
Physicochemical and Commercial Considerations
- Stability: Methyl esters (e.g., Methyl 4-(4-oxobenzo...)butanoate) are listed as discontinued, hinting at stability challenges . The bromine atom in the target compound may improve shelf life.
- Commercial Availability: BLD Pharm Ltd. markets a trifluoromethoxy-containing benzotriazinone acetate ester (BD01416574), highlighting industrial interest in ester derivatives .
Biological Activity
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate is a member of the triazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular structure of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate includes a triazinone core linked to a bromobenzoate moiety. Its chemical formula is , and it exhibits significant stability due to the presence of aromatic rings.
Biological Activities
Research indicates that compounds containing triazine or triazinone structures exhibit a variety of biological activities. The following table summarizes notable activities associated with similar compounds:
The biological activity of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate is primarily attributed to its ability to interact with specific biological targets. For instance:
- Acetylcholinesterase (AChE) Inhibition : Similar triazinone derivatives have shown to inhibit AChE, which is crucial in neurodegenerative conditions like Alzheimer's disease. The compound's interaction with AChE was confirmed through kinetic studies and molecular docking simulations, indicating a mixed-type inhibition mode .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties against oxidative stress in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases .
Case Studies
- Neuroprotective Activity : A study evaluated the neuroprotective effects of various triazinone derivatives on PC12 cells subjected to oxidative stress. The results indicated that specific derivatives significantly reduced cell death and oxidative damage .
- Anticancer Potential : Research on benzotriazinone derivatives revealed their efficacy in inhibiting growth in human cancer cell lines. For instance, certain compounds showed strong binding affinity towards cancer-related targets, suggesting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
